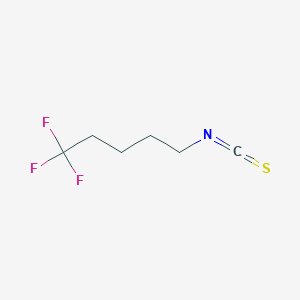
1,1,1-Trifluoro-5-isothiocyanatopentane
Vue d'ensemble
Description
1,1,1-Trifluoro-5-isothiocyanatopentane is a useful research compound. Its molecular formula is C6H8F3NS and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,1,1-Trifluoro-5-isothiocyanatopentane is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The isothiocyanate group can inhibit certain enzymes by modifying cysteine residues in their active sites.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, affecting cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cysteine-dependent enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE). The compound demonstrated a significant reduction in AChE activity at concentrations above 10 µM. This suggests potential applications in treating conditions associated with cholinergic dysfunction.
Case Study 2: Antimicrobial Effects
In vitro tests were conducted to evaluate the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Cells
Research focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (25 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Discussion
The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its ability to inhibit enzymes and exert cytotoxic effects on cancer cells positions it as a candidate for further pharmacological studies.
Propriétés
IUPAC Name |
1,1,1-trifluoro-5-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NS/c7-6(8,9)3-1-2-4-10-5-11/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSRZQIDYUCPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















